

Technical Guide: Mes-peg2-CH2-T-butyl ester (CAS No. 189104-56-1)

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Compound of Interest

Compound Name: Mes-peg2-CH2-T-butyl ester

Cat. No.: B15602164

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mes-peg2-CH2-T-butyl ester, with the CAS number 189104-56-1, is a heterobifunctional linker commonly employed in the fields of bioconjugation and drug development.^{[1][2]} This molecule incorporates a discrete two-unit polyethylene glycol (PEG2) chain, which enhances the water-solubility and pharmacokinetic properties of the resulting conjugates.^{[1][2]} Its two distinct functional groups, a mesylate and a t-butyl ester, allow for sequential and controlled conjugation reactions. The mesylate group serves as an excellent leaving group for nucleophilic substitution, while the t-butyl ester acts as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions.^{[1][2]} These characteristics make it a valuable tool in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[3][4]}

Physicochemical Properties

The key physicochemical properties of **Mes-peg2-CH2-T-butyl ester** are summarized in the table below. This data is compiled from chemical suppliers.

Property	Value	Reference
CAS Number	189104-56-1	[1]
Molecular Formula	C11H22O7S	[1]
Molecular Weight	298.4 g/mol	[1]
Purity	Typically ≥98%	[1]
Appearance	Varies (often a colorless to pale yellow liquid or oil)	General knowledge
Storage Conditions	-20°C	[1]

Core Applications

The bifunctional nature of **Mes-peg2-CH2-T-butyl ester** makes it a versatile linker in several advanced drug development applications:

- **PROTACs:** This linker is well-suited for the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3][4] The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.[4]
- **Antibody-Drug Conjugates (ADCs):** In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[5][6] PEG linkers like **Mes-peg2-CH2-T-butyl ester** can enhance the stability and solubility of the ADC, and influence its pharmacokinetic profile.[5][6][7]
- **Bioconjugation:** More broadly, this linker can be used to connect various molecules, such as peptides, oligonucleotides, and small molecules, to other molecules or surfaces, imparting the beneficial properties of the PEG spacer.

Experimental Protocols

The following are detailed, representative protocols for the key chemical transformations involving **Mes-peg2-CH2-T-butyl ester**. These protocols are based on general procedures for

t-butyl ester deprotection and mesylate substitution reactions and may require optimization for specific substrates.

Protocol 1: Deprotection of the t-Butyl Ester Group

This procedure removes the t-butyl protecting group to reveal the free carboxylic acid.

Materials:

- **Mes-peg2-CH₂-T-butyl ester** conjugate
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolve the **Mes-peg2-CH₂-T-butyl ester** conjugate in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Add trifluoroacetic acid (TFA) to the solution. A common concentration range is 20-50% (v/v) of TFA in DCM.
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
- Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- The resulting crude product, the free carboxylic acid, can then be used in the next synthetic step or purified further if necessary.

Protocol 2: Nucleophilic Substitution of the Mesylate Group with a Primary Amine

This protocol describes the reaction of the mesylate group with a primary amine to form a secondary amine linkage.

Materials:

- **Mes-peg2-CH₂-T-butyl ester**
- Primary amine-containing molecule (e.g., a protein ligand)
- Anhydrous, non-protic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
- Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Nitrogen or Argon atmosphere
- Standard glassware for organic synthesis

Procedure:

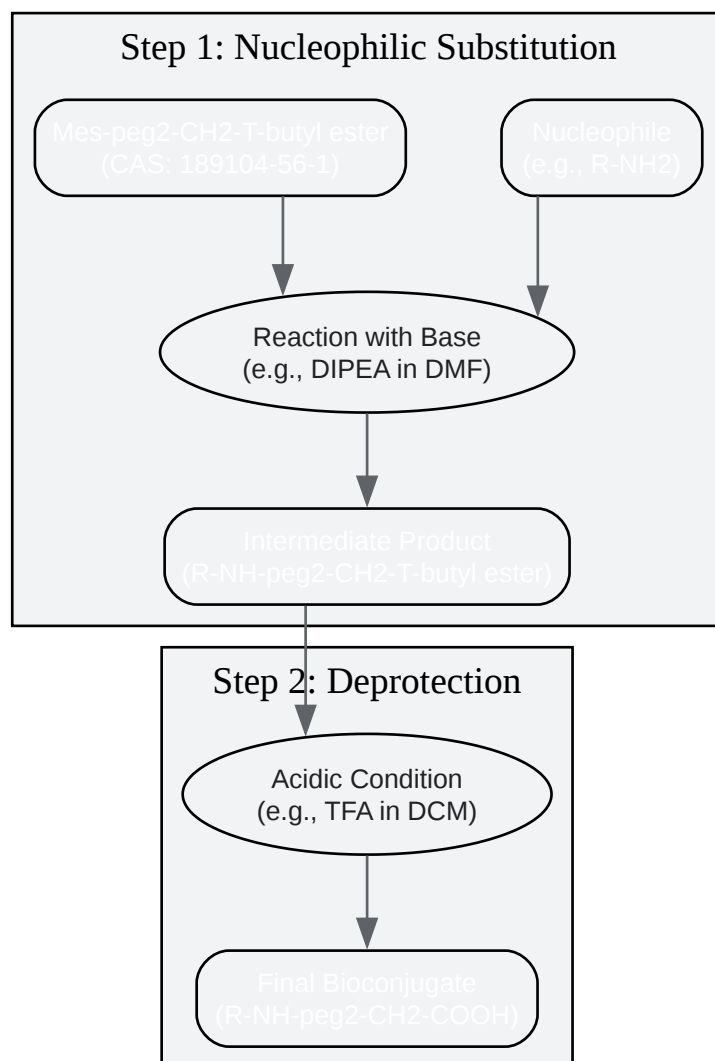
- Dissolve the primary amine-containing molecule and **Mes-peg2-CH₂-T-butyl ester** in the chosen anhydrous solvent under an inert atmosphere. A slight molar excess of the amine (1.1-1.5 equivalents) is often used.
- Add the non-nucleophilic base to the reaction mixture. Typically, 2-3 equivalents of the base are used.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) overnight.
- Monitor the reaction progress by LC-MS or TLC to confirm the formation of the desired product and consumption of the starting materials.
- Once the reaction is complete, the crude product can be worked up by diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and washing with aqueous

solutions (e.g., saturated sodium bicarbonate, brine) to remove the base and other water-soluble impurities.

- The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The final product can be purified using standard techniques such as flash column chromatography or preparative HPLC.

Mandatory Visualizations

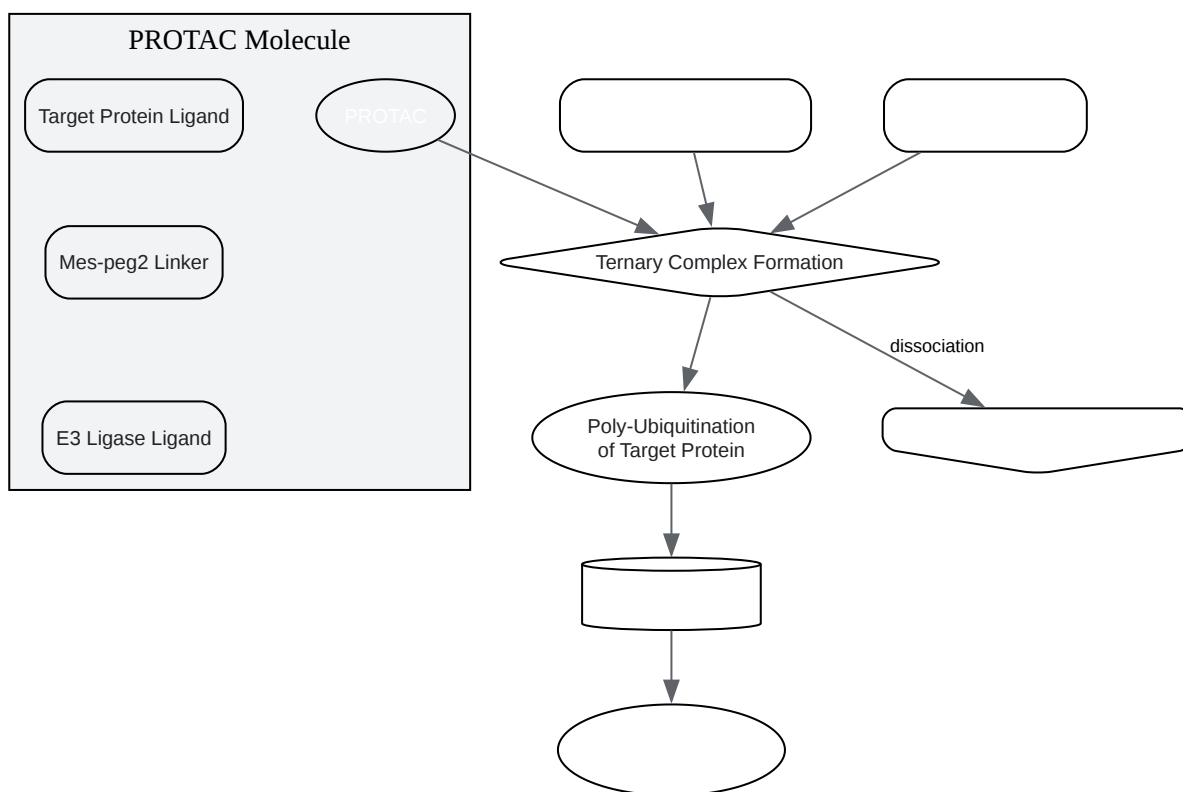
Experimental Workflow Diagram



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Caption: General workflow for bioconjugation using **Mes-peg2-CH₂-T-butyl ester**.

Conceptual Signaling Pathway: PROTAC-Mediated Protein Degradation



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